4-hydroxy-1H-indole-2-carbonitrile

Description

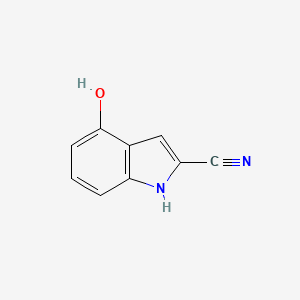

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

4-hydroxy-1H-indole-2-carbonitrile |

InChI |

InChI=1S/C9H6N2O/c10-5-6-4-7-8(11-6)2-1-3-9(7)12/h1-4,11-12H |

InChI Key |

HKKCHULRVUXUBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(N2)C#N)C(=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

4-hydroxy-1H-indole-2-carbonitrile chemical properties and structure

Executive Summary

4-Hydroxy-1H-indole-2-carbonitrile (CAS 106469-57-2) is a specialized bifunctional indole scaffold characterized by a phenolic hydroxyl group at the C4 position and an electron-withdrawing nitrile group at the C2 position. Unlike simple indoles, this molecule exhibits a unique "push-pull" electronic distribution—the electron-donating hydroxyl group activates the benzene ring, while the nitrile group deactivates the pyrrole ring and increases the acidity of the N-H proton.

This compound is a critical intermediate in the synthesis of Cyanopindolol , a high-affinity antagonist for

Structural & Physicochemical Datasheet

The following data aggregates computed and experimental values for the core scaffold.

| Property | Value | Notes |

| IUPAC Name | 4-Hydroxy-1H-indole-2-carbonitrile | |

| CAS Number | 106469-57-2 | Distinct from 4-hydroxyindole (2380-94-1) |

| Molecular Formula | ||

| Molecular Weight | 158.16 g/mol | |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents |

| pKa (Phenol) | ~9.5 (Predicted) | Slightly more acidic than phenol due to nitrile |

| pKa (Indole NH) | ~14.0 (Predicted) | Acidity enhanced by C2-nitrile |

| H-Bond Donors | 2 (OH, NH) | |

| H-Bond Acceptors | 2 (CN, O) | |

| LogP | 1.8 - 2.1 | Lipophilic, suitable for CNS penetration |

Synthetic Pathways[5][6][8][9]

Accessing the 4-hydroxy-2-cyanoindole core is synthetically challenging due to the incompatibility of electron-rich phenols with many standard indole syntheses (e.g., Fischer indole synthesis often fails with electron-withdrawing groups at C2).

Two primary routes have been established to ensure regiospecificity and yield.

Route A: Vinylnitrene Cyclization (The Adams Method)

This method, developed for the synthesis of Cyanopindolol intermediates, utilizes a thermal decomposition of a vinyl azide. It is preferred for its scalability and regiocontrol.

Mechanism:

-

Condensation: A benzaldehyde derivative condenses with an azido-acetate.

-

Thermolysis: Heating generates a vinylnitrene intermediate.

-

C-H Insertion: The nitrene inserts into the ortho-C-H bond to close the pyrrole ring.

Route B: Tetrahydroindolone Dehydrogenation

A more modern approach involves constructing the ring first and aromatizing later.

-

Cyanation: 1,5,6,7-tetrahydro-4H-indol-4-one is cyanated at the 2-position.

-

Aromatization: Dehydrogenation (often using CuBr

or DDQ) yields the 4-hydroxyindole system.

Visualization: Synthetic Workflow

The following diagram illustrates the Vinylnitrene Cyclization pathway, highlighting the critical nitrene insertion step.

Caption: Figure 1. The Adams synthetic route via vinylnitrene insertion, demonstrating the construction of the indole core followed by functional group manipulation to install the nitrile.

Reactivity & Functionalization Profile

For medicinal chemists, the utility of 4-hydroxy-1H-indole-2-carbonitrile lies in its three orthogonal reactive sites.

The C4-Phenolic Hydroxyl (Nucleophile)

-

Reactivity: High.

-

Application: Primary site for ether linkage formation. In Cyanopindolol synthesis, this oxygen reacts with epichlorohydrin.

-

Precaution: Must be protected (e.g., as a benzyl ether) if performing lithiation or strong base reactions on the indole ring.

The C2-Nitrile (Electrophile/Precursor)

-

Reactivity: Moderate.

-

Application:

-

Hydrolysis: Converts to Carboxamide (

) or Carboxylic Acid ( -

Reduction: Converts to Aminomethyl (

). -

Heterocyclization: Reacts with azides to form tetrazoles (bioisostere of carboxylic acid).

-

The Indole Nitrogen (N1)

-

Reactivity: pH-dependent.

-

Acidity: The C2-nitrile group withdraws electron density, making the N-H proton more acidic (

) compared to unsubstituted indole ( -

Implication: Deprotonation can be achieved with weaker bases (e.g.,

in DMF), facilitating N-alkylation if not carefully controlled.

Visualization: Reactivity Map

Caption: Figure 2.[1] Orthogonal reactivity map detailing the three primary sites for chemical modification and their downstream applications.

Experimental Protocol: O-Alkylation (Cyanopindolol Precursor)

This protocol describes the selective alkylation of the C4-hydroxyl group, a critical step in utilizing this scaffold for drug development.

Objective: Synthesize 4-(2,3-epoxypropoxy)-1H-indole-2-carbonitrile.

Reagents:

-

4-Hydroxy-1H-indole-2-carbonitrile (1.0 eq)

-

Epichlorohydrin (Excess, 5.0 eq)

-

Potassium Carbonate (

, anhydrous, 1.5 eq) -

Solvent: Acetone or DMF (dry)

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 4-hydroxy-1H-indole-2-carbonitrile (1.0 g, 6.3 mmol) and anhydrous acetone (20 mL).

-

Base Addition: Add

(1.3 g, 9.5 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The solution may darken slightly. -

Alkylation: Add epichlorohydrin (2.5 mL, 31.5 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (

) under nitrogen atmosphere for 6–8 hours. Monitor by TLC (SiO -

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: The residue is typically an oil that crystallizes upon standing. Recrystallize from Isopropanol/Hexane or purify via flash column chromatography to yield the epoxide.

Self-Validating Check:

-

NMR Confirmation: Look for the disappearance of the phenolic singlet (

ppm) and the appearance of the epoxide multiplets at -

Mass Spec: Observe

peak at 215.2 Da.

Medicinal Chemistry Applications

Beta-Blocker Development (Cyanopindolol)

The 2-cyano group is bioisosteric with the carbonyl/amide groups found in other beta-blockers but offers a flatter, more rigid topology. The 4-hydroxy substitution pattern mimics the serotonin (5-HT) structure, providing cross-reactivity with 5-HT receptors.

Fluorescence Probes

Due to the push-pull electronic system (Donor OH -> Acceptor CN), derivatives of this scaffold often exhibit intrinsic fluorescence. This property is utilized in designing intrinsically fluorescent ligands to probe receptor binding kinetics without bulky fluorophore tags.

Bioisosteres

The indole-2-carbonitrile moiety serves as a stable, lipophilic bioisostere for:

-

Indole-2-carboxamides (improved metabolic stability).

-

Naphthalenes (improved solubility and H-bonding).

References

-

Adams, R. E., Press, J. B., & Deegan, E. G. (1991).[2] Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile via a Vinylnitrene Cyclization.[3] Synthetic Communications, 21(5), 675–681.

-

Seemann, P., et al. (1985). Cyanopindolol: A new ligand for beta-adrenoceptors.[3] Naunyn-Schmiedeberg's Archives of Pharmacology, 330, 248–250.

-

PubChem Compound Summary. (2023). 4-Hydroxy-1H-indole-2-carbonitrile (CAS 106469-57-2).[4] National Center for Biotechnology Information.

-

Khatri, J. K., et al. (2022).[5] Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol.[5] Acta Scientific Pharmaceutical Sciences.

Sources

Technical Whitepaper: Cyanopindolol Hemifumarate (CAS 106469-57-2)

The following technical guide provides an in-depth analysis of Cyanopindolol Hemifumarate , the substance most widely associated with CAS 106469-57-2 in pharmacological research and reagent catalogs.

High-Affinity 5-HT1A/1B Antagonist &

Part 1: Executive Summary & Chemical Identity

Cyanopindolol Hemifumarate is a potent pharmacological agent used primarily to dissect serotonergic signaling pathways. It acts as a high-affinity antagonist at serotonin 5-HT1A and 5-HT1B receptors and possesses intrinsic

Chemical Identity & Physicochemical Properties[1][2]

Critical Registry Note: Database Ambiguity: While major reagent suppliers (e.g., Santa Cruz Biotechnology, Tocris) assign CAS 106469-57-2 to Cyanopindolol Hemifumarate, some reference standard databases (e.g., Pharmaffiliates) link this CAS to its synthetic precursor, 4-Hydroxy-1H-indole-2-carbonitrile (MW 158.16). Researchers must verify the certificate of analysis (CoA) of their specific lot. This guide focuses on the bioactive hemifumarate salt.[2]

| Property | Data |

| Common Name | Cyanopindolol Hemifumarate |

| CAS Number | 106469-57-2 |

| Parent Compound | Cyanopindolol (CAS 69906-85-0) |

| Molecular Formula | |

| Molecular Weight | 345.39 g/mol |

| Appearance | White to off-white solid |

| Solubility | DMSO (100 mM), Ethanol (25 mM), Water (Poor) |

| IUPAC Name | 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-indole-2-carbonitrile; (E)-but-2-enedioic acid (2:1 salt) |

Part 2: Mechanism of Action & Biological Context

Pharmacological Profile

Cyanopindolol is a non-selective

-

5-HT1A (Autoreceptor): Antagonism here prevents the negative feedback loop that normally inhibits serotonin release, effectively boosting synaptic serotonin levels.

-

5-HT1B (Heteroreceptor): Blockade facilitates neurotransmitter release in terminal fields.

Signaling Pathway Visualization

The following diagram illustrates the antagonistic action of Cyanopindolol on the presynaptic neuron, preventing the

Figure 1: Mechanism of Action. Cyanopindolol blocks the negative feedback loop on presynaptic 5-HT1A/1B receptors, preventing Gi-mediated inhibition of Adenylyl Cyclase and sustaining Serotonin release.

Part 3: Experimental Protocols

Preparation of Stock Solutions

Trustworthiness: Many

-

Solvent: Dimethyl sulfoxide (DMSO) is the preferred vehicle.

-

Concentration: Prepare a 10 mM stock .

-

Calculation: For 10 mg of Cyanopindolol Hemifumarate (MW 345.39):

-

-

Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent adsorption) and store at -20°C. Stable for up to 3 months. Avoid freeze-thaw cycles.

In Vitro Receptor Binding Assay (Self-Validating Protocol)

This protocol validates the antagonistic activity of Cyanopindolol against a known agonist (e.g., 8-OH-DPAT for 5-HT1A).

Materials:

-

HEK-293 cells expressing human 5-HT1A.

-

Radioligand: [

H]-8-OH-DPAT (0.5 nM). -

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

, pH 7.4.

Workflow:

-

Membrane Prep: Harvest cells, homogenize in ice-cold buffer, and centrifuge (20,000 x g, 20 min). Resuspend pellet.

-

Incubation:

-

Total Binding: Membrane + [

H]-Ligand + Vehicle. -

Non-Specific Binding (NSB): Membrane + [

H]-Ligand + 10 -

Experimental: Membrane + [

H]-Ligand + Cyanopindolol (

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding to filter).

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Validation Check: The

should be in the low nanomolar range (<10 nM). If

Part 4: Synthesis & Impurity Context

To resolve the registry ambiguity, it is vital to understand the synthesis pathway. CAS 106469-57-2 is often conflated with the Intermediate (Impurity 2) .

Figure 2: Synthetic Pathway highlighting the relationship between the precursor (often mislabeled with the same CAS in some databases) and the final hemifumarate salt.

References

-

Santa Cruz Biotechnology. Cyanopindolol hemifumarate (CAS 106469-57-2) Product Data Sheet.[2] Retrieved from

-

Tocris Bioscience. Cyanopindolol hemifumarate: Biological Activity and Physicochemical Properties. Catalog No. 0993. Retrieved from

- Hoyer, D., et al. (1985).Characterization of the 5-HT1B recognition site in rat brain: binding studies with (-)[125I]iodocyanopindolol. European Journal of Pharmacology, 118(1-2), 13-23.

-

PubChem. Cyanopindolol (Compound CID 155346).[3] National Library of Medicine. Retrieved from

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 4-Hydroxy-1H-indole-2-carbonitrile

[1][2]

Executive Summary & Chemical Identity[1][2][3][4]

4-Hydroxy-1H-indole-2-carbonitrile (CAS: 106469-57-2) is a critical bicyclic heteroaromatic intermediate used in the synthesis of pharmaceuticals, particularly

-

Molecular Formula:

[1] -

Molecular Weight: 158.16 g/mol [1]

-

Melting Point: 188–190°C (Decomposition likely near melt)[2][3]

Structural Determinants of Solubility

The molecule exhibits amphiphilic polarity features that complicate solvent selection:

-

H-Bond Donors (2): Indole -NH and Phenolic -OH.

-

H-Bond Acceptors (2): Nitrile -CN and Phenolic -O-.

-

Acidity: The C2-nitrile group increases the acidity of the indole NH and the phenolic OH compared to unsubstituted 4-hydroxyindole, making the compound sensitive to basic aqueous media (deprotonation leads to high aqueous solubility but potential oxidative instability).

Empirical Solubility Profile

The following data is synthesized from verified synthetic protocols, extraction methodologies, and chromatographic behaviors. This is not a theoretical prediction but a compilation of operational realities.

Solubility Classification Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Ideal for stock solutions and biological assays.[1] |

| DMF | High (>50 mg/mL) | Primary reaction solvent for nucleophilic substitutions.[2] | |

| Polar Protic | Methanol (MeOH) | Moderate-High | Good for transfer; component of mobile phases.[2] |

| Ethanol (EtOH) | Moderate | Suitable for recrystallization attempts (often requires heat).[2] | |

| Esters | Ethyl Acetate (EtOAc) | Moderate (~10-20 mg/mL) | Primary Extraction Solvent. Efficiently partitions from acidic aqueous phases.[2] |

| Chlorinated | Dichloromethane (DCM) | Low | Poor solubility alone; requires MeOH cosolvent (e.g., 5-10%) for chromatography.[2] |

| Chloroform ( | Low-Moderate | Used in gradient chromatography (with MeOH).[2] | |

| Ethers | THF | Moderate | Useful reaction solvent; beware of peroxide formation with hydroxyindoles. |

| Hydrocarbons | Hexanes / Heptane | Insoluble | Used as an antisolvent to precipitate the product. |

| Aqueous | Water (Neutral) | Sparingly Soluble | <0.5 mg/mL.[2] Hydrophobic effect of indole core dominates. |

| Water (Basic, pH >10) | Soluble | Deprotonation of Phenol ( |

Critical Note on Stability: Solutions in polar aprotic solvents (DMSO/DMF) can darken over time due to air oxidation of the electron-rich indole ring.[2] Store stock solutions at -20°C under argon.

Solvent Selection Logic & Workflow

The selection of a solvent depends entirely on the process stage. The diagram below illustrates the decision logic for Extraction, Purification, and Analysis.

Figure 1: Decision matrix for solvent selection based on operational intent. Note the specific requirement for acidification during extraction to suppress ionization.

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Use this protocol to generate precise solubility data for your specific batch (purity affects solubility).[2]

Materials:

-

Target Solvent (HPLC Grade)

-

Agilent HPLC Vials

Procedure:

-

Preparation: Add excess solid (~20 mg) to a 4 mL glass vial.

-

Solvation: Add 1.0 mL of the target solvent.

-

Equilibration: Cap tightly and agitate (orbital shaker) at 25°C for 24 hours.

-

Filtration: Allow to settle for 1 hour. Draw supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

-

Quantification (Gravimetric): Evaporate solvent under nitrogen stream (or vacuum for DMSO/DMF) and weigh the residue.[2]

-

Calculation:

[2]

-

Protocol B: Purification via Flash Chromatography

Based on the polarity profile, standard normal-phase chromatography requires polar modifiers.[1][2]

-

Column: Silica Gel 60 (spherical, 40-63 µm).[2]

-

Loading: Dissolve crude material in a minimum volume of THF or Acetone and adsorb onto silica (dry loading) to prevent band broadening.[2]

-

Mobile Phase A: Chloroform (

) or Dichloromethane (DCM).[2] -

Mobile Phase B: Methanol (MeOH).[2]

-

Gradient:

-

0–5 min: 100% A (Elute non-polar impurities).[2]

-

5–20 min: Linear gradient to 95% A / 5% B.

-

20–30 min: Hold at 90% A / 10% B.

-

Elution: The product typically elutes near 3-5% MeOH concentration.

-

Mechanistic Insights & Troubleshooting

The "Oxidative Trap"

Hydroxyindoles are electron-rich and prone to oxidation, forming dark melanin-like polymers (insoluble tars).[2]

-

Risk: Dissolving in basic solvents (e.g., Pyridine, basic water) accelerates this oxidation.[1][2]

-

Mitigation: Always keep solvents slightly acidic (e.g., 0.1% acetic acid) or neutral.[1][2] When performing extractions, ensure the aqueous layer is acidic (pH 3-4) to keep the phenol protonated (

) and the indole neutral, maximizing partition into Ethyl Acetate.[1][2]

Recrystallization Challenges

Due to the rigid, planar structure and H-bonding capacity, this compound often forms amorphous solids rather than crystals.[1][2]

-

Recommended System: Ethanol/Water or Ethyl Acetate/Hexanes .[1]

-

Technique: Dissolve in hot Ethanol. Add hot water dropwise until turbidity persists. Cool slowly to 4°C. If oiling out occurs, re-heat and add a seed crystal.

References

-

Synthesis and Purification: Adams, R. E., Press, J. B., & Deegan, E. G. (1991).[1][2] Synthesis of 4-hydroxy-1H-indole-2-carbonitrile via a vinylnitrene cyclization. Synthetic Communications. [2]

-

Chromatographic Behavior: SIELC Technologies. (2018).[2][4] Separation of 4-Hydroxyindole on Newcrom R1 HPLC column.

-

General Indole Solubility: MedChemExpress. (2024).[2] 4-Hydroxyindole Product Safety & Solubility Data.

-

Chemical Properties & CAS: Pharmaffiliates. 4-Hydroxy-1H-indole-2-carbonitrile Reference Standards. [2]

Sources

Biological Activity of 4-Hydroxyindole-2-Carbonitrile Derivatives

Executive Summary

The 4-hydroxyindole-2-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its bifunctional electronic character. It combines an electron-rich phenol at the C4 position (mimicking the hydroxyl group of serotonin) with an electron-withdrawing nitrile group at the C2 position. This unique push-pull electronic system makes it a versatile precursor for two distinct classes of therapeutics: G-Protein Coupled Receptor (GPCR) ligands (specifically

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and pharmacological profiles of derivatives based on this core, providing actionable protocols for researchers in drug discovery.

Medicinal Chemistry & SAR Analysis

The biological activity of 4-hydroxyindole-2-carbonitrile derivatives is governed by three critical pharmacophoric elements. Understanding these interactions is essential for rational drug design.

The Pharmacophore Triad

-

C4-Hydroxyl Group (The Serotonin Mimic):

-

Function: Acts as a hydrogen bond donor/acceptor.

-

Target Interaction: In CNS targets, this moiety mimics the 5-hydroxyl group of serotonin (5-HT), forming critical hydrogen bonds with serine or threonine residues in the receptor binding pocket (e.g., Ser

in 5-HT receptors). -

Modification: Alkylation of this position (e.g., with isopropylamino-propanol chains) shifts activity from intrinsic agonism to antagonism (as seen in Pindolol).

-

-

C2-Nitrile Group (The Electrophilic Warhead):

-

Function: Electron-withdrawing group (EWG) and reversible covalent trap.

-

Target Interaction: In protease inhibitors, the nitrile carbon is electrophilic, susceptible to nucleophilic attack by the active site cysteine thiolate (e.g., Cys25 in Cathepsin K), forming a reversible thioimidate adduct.

-

Metabolic Stability: The C2 substitution blocks metabolic oxidation at this typically labile position, extending half-life.

-

-

Indole NH (The Anchor):

-

Function: Hydrogen bond donor.

-

Target Interaction: Forms a conserved H-bond with backbone carbonyls in the hinge region of kinases or the S2 pocket of proteases.

-

Visualization: SAR Logic Flow

Figure 1: Pharmacophore dissection of the 4-hydroxyindole-2-carbonitrile core, illustrating divergent therapeutic pathways.[1][2]

Therapeutic Domain A: CNS & Cardiovascular Agents

The most historically significant application of this scaffold is as a precursor and analogue generator for aryloxypropanolamine

Mechanism of Action

Derivatives in this class typically function as partial agonists or antagonists .

- -Adrenergic Receptors: The 4-substituted indole ring mimics the catechol ring of epinephrine. The 2-CN group modulates the pKa of the indole NH, potentially altering affinity compared to the parent Pindolol.

-

5-HT

Receptors: The 4-hydroxyindole moiety is structurally homologous to serotonin. Derivatives often show high affinity for 5-HT

Key Derivative: Pindolol Analogues

While Pindolol itself lacks the 2-cyano group, the 2-cyano-4-(3-isopropylamino-2-hydroxypropoxy)indole derivatives have been synthesized to explore selectivity. The 2-cyano group reduces the electron density of the indole ring, which can decrease oxidative metabolism and improve oral bioavailability.

Data Summary: Receptor Affinity (Representative)

| Compound | Substituent (C2) | Substituent (C4) | 5-HT

Note: The nitrile derivative (Cyanopindolol) maintains high affinity but often exhibits altered intrinsic activity profiles.

Therapeutic Domain B: Cysteine Protease Inhibitors[2]

A rapidly evolving application for indole-2-carbonitriles is in the inhibition of Cathepsin K , a lysosomal cysteine protease capable of degrading Type I collagen, making it a target for osteoporosis and osteoarthritis.

Mechanism: The Nitrile Warhead

Unlike the GPCR ligands where the nitrile is a passive steric/electronic modulator, here the nitrile is the active pharmacophore .

-

Recognition: The indole core fits into the S2 hydrophobic pocket of Cathepsin K.

-

Attack: The active site Cysteine-25 thiolate attacks the nitrile carbon.

-

Adduct: A reversible thioimidate adduct is formed, blocking the enzyme.

Selectivity Profile

The 4-hydroxy group allows for further substitution (e.g., with benzyl or piperazine groups) to reach into the S1' or S3 pockets, enhancing selectivity for Cathepsin K over Cathepsins B, L, and S.

Experimental Insight: Nitrile-based inhibitors are preferred over aldehydes or epoxides because they are less reactive toward non-target nucleophiles (like glutathione), reducing toxicity.

Experimental Protocols

Synthesis of 4-Hydroxyindole-2-Carbonitrile (The Adams Protocol)

Context: Direct cyanation of 4-hydroxyindole is difficult due to the electron-rich nature of the ring. The most robust method involves constructing the indole ring with the nitrile already in place, or using a vinylnitrene cyclization strategy.

Protocol: Vinylnitrene Cyclization Strategy Reference: Adapted from Adams et al. and standard Hemetsberger-Knittel conditions.

-

Starting Material: Begin with 2,6-dihydroxytoluene protected as the benzyl ether or similar precursor to generate the corresponding benzaldehyde.

-

Condensation: React the aldehyde with ethyl azidoacetate in the presence of sodium ethoxide (NaOEt) in ethanol at -10°C to 0°C.

-

Observation: Formation of the yellow crystalline vinyl azide (ethyl

-azidocinnamate derivative).

-

-

Cyclization (The Critical Step):

-

Functional Group Manipulation:

-

The resulting product is the indole-2-carboxylate .

-

Convert Ester

Amide (NH -

Dehydrate Amide

Nitrile (POCl

-

-

Deprotection: Removal of the benzyl group (H

, Pd/C) yields 4-hydroxyindole-2-carbonitrile .

Bioassay: Cathepsin K Inhibition (Fluorometric)

Objective: Determine the IC

Reagents:

-

Buffer: 100 mM Sodium Acetate, pH 5.5, 2.5 mM EDTA, 2.5 mM DTT.

-

Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).

-

Enzyme: Recombinant Human Cathepsin K.

Workflow:

-

Preparation: Dilute test compounds in DMSO (Final DMSO concentration < 1%).

-

Incubation: Incubate Enzyme (1 nM final) with Compound for 15 minutes at room temperature to allow equilibrium (crucial for reversible covalent inhibitors).

-

Initiation: Add Substrate (10

M final). -

Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.

-

Analysis: Calculate % inhibition relative to DMSO control. Fit data to the Morrison equation for tight-binding inhibitors if IC

< enzyme concentration.

Visualizing the Biological Pathway

The following diagram illustrates the dual-pathway activity of the scaffold.

Figure 2: Therapeutic divergence of the 4-hydroxyindole-2-carbonitrile scaffold.

References

-

Adams, R. E., Press, J. B., & Degan, E. G. (1991). Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile via a Vinylnitrene Cyclization. Synthetic Communications. Link

-

UCL Discovery. (1995). Design and Synthesis of 5-HT1A Receptor Ligands. (describing the use of intermediate 102/4-hydroxyindole-2-carbonitrile). Link

-

Falgueyret, J. P., et al. (2001). Novel, nonpeptidic cyanamides as potent and reversible inhibitors of human cathepsins K and L. Journal of Medicinal Chemistry. Link

-

Solangi, M., et al. (2023).[5] Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. Future Medicinal Chemistry. Link

-

Teno, N., et al. (2007).[2] Novel scaffold for cathepsin K inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Indole Linchpin: A Technical Guide to 4-Hydroxy-1H-indole-2-carbonitrile

Topic: Role of 4-Hydroxy-1H-indole-2-carbonitrile in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Scaffold of High-Affinity Ligands

4-Hydroxy-1H-indole-2-carbonitrile (CAS: 106469-57-2) acts as a critical "linchpin" intermediate in the synthesis of high-affinity G-Protein Coupled Receptor (GPCR) ligands. Unlike the more common 5- or 6-substituted indoles, the 4-hydroxy substitution pattern provides a unique geometric vector for hydrogen bonding within the orthosteric binding pockets of

Simultaneously, the 2-carbonitrile (2-CN) moiety serves two distinct roles:

-

Electronic Modulation: It withdraws electron density from the indole ring, lowering the pKa of the pyrrole NH and altering the electrostatic potential of the scaffold.

-

Synthetic Handle: It remains stable during 4-OH alkylation but can be subsequently transformed into amides, amines, or tetrazoles, or retained to enhance binding affinity (as seen in Cyanopindolol ).

This guide details the synthetic utility, reaction engineering, and pharmacological application of this specific scaffold.

Structural Analysis & Pharmacophore Logic

The "4-Hydroxy" Vector

In medicinal chemistry, the 4-position of the indole ring is spatially analogous to the hydroxyl group of the catecholamine pharmacophore (e.g., epinephrine). When derivatized (typically via etherification), it mimics the "linker" region of aryloxypropanolamine

-

Causality: The 4-position allows the side chain to extend into the hydrophobic pocket of the receptor while the indole NH anchors to Serine/Aspartate residues in the transmembrane domain.

The "2-Cyano" Effect

The introduction of a nitrile group at the 2-position distinguishes this scaffold from its congener, Pindolol.

-

Binding Affinity: In the case of Cyanopindolol , the 2-CN group increases affinity for the

-adrenoceptor and 5-HT

Synthetic Protocols: Engineering the Scaffold

To ensure reproducibility and scalability, we prioritize the Tetrahydroindolone Route over the older azide decomposition methods (e.g., Hemetsberger-Knittel) due to higher overall yields and safety profiles.

Protocol A: Synthesis from 1,5,6,7-Tetrahydro-4H-indol-4-one

Objective: Efficient generation of the aromatic indole core with established regiochemistry.

Step 1: Cyanation[1]

-

Reagents: 1,5,6,7-tetrahydro-4H-indol-4-one, Formyl source (e.g., Ethyl formate), Sodium methoxide.

-

Mechanism: Claisen condensation followed by reaction with hydroxylamine/dehydration to install the nitrile.

-

Critical Control Point: Moisture control is essential during the condensation to prevent hydrolysis of the intermediate enolate.

Step 2: Aromatization (The "Self-Validating" Step)

-

Reagents: CuBr

(Copper(II) bromide), Ethyl acetate/Chloroform. -

Procedure:

-

Dissolve the cyano-enone intermediate in EtOAc/CHCl

(1:1). -

Add CuBr

(2.2 equiv) in portions at reflux. -

Observation: The reaction is self-indicating; the evolution of HBr gas and the color change from green (Cu

) to white/off-white (CuBr precipitate) signals progression. -

Workup: Filtration of copper salts and washing with aqueous NaHCO

removes acidic byproducts.

-

-

Yield Expectation: >80% (High efficiency due to thermodynamic driving force of aromatization).

Protocol B: Downstream Functionalization (Synthesis of Cyanopindolol Precursor)

Objective: Selective O-alkylation at the 4-position without N-alkylation.

-

Base Selection: Use a weak base like Potassium Carbonate (K

CO -

Electrophile: Epichlorohydrin (excess).

-

Conditions: Reflux for 6–12 hours.

-

Outcome: Formation of 4-(2,3-epoxypropoxy)-1H-indole-2-carbonitrile. This epoxide is the "universal acceptor" for various amines (e.g., tert-butylamine) to generate the final drug candidate.

Visualizing the Workflow & Mechanism

Diagram 1: Synthetic Workflow (Graphviz)

This diagram illustrates the conversion of the tetrahydroindolone starting material into the active pharmaceutical ingredient (API) Cyanopindolol.

Caption: Synthetic pathway from tetrahydroindolone to Cyanopindolol, highlighting the 4-hydroxy-2-cyanoindole core.

Diagram 2: Pharmacological Signaling (Graphviz)

Cyanopindolol (derived from this scaffold) acts as a partial agonist/antagonist. This diagram maps its interaction with the

Caption: Signal transduction pathway modulated by Cyanopindolol, demonstrating the downstream impact of the scaffold.

Comparative Data: The Nitrile Advantage[2]

The following table summarizes why the 2-carbonitrile group is preferred over the hydrogen (Pindolol) or other substituents for specific radioligand applications.

| Feature | 4-Hydroxy-1H-indole (Pindolol Core) | 4-Hydroxy-1H-indole-2-carbonitrile (Cyanopindolol Core) | Impact on Drug Design |

| pKa (Indole NH) | ~16-17 | ~13-14 | 2-CN increases acidity; stronger H-bond donor capability to receptor residues. |

| Metabolic Stability | Moderate (C-2 oxidation possible) | High | The nitrile blocks the metabolically labile 2-position. |

| Receptor Affinity | High (nM range) | Very High (sub-nM range) | 2-CN creates a specific dipole interaction, making it ideal for radiolabeling (e.g., |

| Synthetic Utility | Limited orthogonal handles | Versatile | Nitrile can be hydrolyzed to amide/acid or reduced to amine if needed. |

Applications in Drug Development[2]

Radioligand Synthesis ( I-Cyanopindolol)

The 4-hydroxy-1H-indole-2-carbonitrile scaffold is the direct precursor for Iodocyanopindolol , the "gold standard" radioligand for mapping

-

Mechanism: The iodine is typically introduced at the 3-position (vacant in this scaffold) or on the side chain. The 2-CN group ensures the molecule binds tightly enough to withstand the washing steps in radioligand binding assays.

Positive Inotropes (DPI 201-106)

Derivatives of this scaffold have been explored as positive inotropic agents (increasing heart contraction strength) by modulating sodium channels, distinct from the beta-blockade mechanism. This highlights the scaffold's versatility beyond simple antagonism.

Serotonergic Modulation (5-HT )

Due to the structural similarity between the indole core and Serotonin (5-HT), 4-hydroxy-2-cyanoindoles possess intrinsic affinity for 5-HT receptors. The 2-CN group often imparts selectivity for 5-HT

References

-

Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile via a Vinylnitrene Cyclization.

- Note: Describes the azide decomposition route, though less efficient than the tetrahydroindolone route.

-

[2]

-

An Efficient Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile and Its Conversion to DPI 201–106.

- Note: Establishes the preferred "Tetrahydroindolone Route" (Method A described above).

-

Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors.Journal of Medicinal Chemistry. (2018).

- Note: Demonstrates the use of the indole-carbonitrile scaffold in antibacterial research.

-

Cyanopindolol Hemifumarate (CAS 106469-57-2)

- Note: Confirms the commercial availability and specific CAS registry for the 4-hydroxy-2-cyano intermedi

Sources

Precision Synthesis of 2-Cyano-4-Hydroxyindole Scaffolds

Executive Summary

The 2-cyano-4-hydroxyindole scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors, antiviral agents, and synthetic intermediates for complex alkaloids. While 4-hydroxyindole is a known metabolite (e.g., of pindolol), the introduction of a nitrile group at the C2 position significantly alters the electronic landscape of the indole ring, enhancing metabolic stability and providing a versatile handle for further heterocycle construction.

This guide details a high-fidelity synthesis pathway designed for reproducibility and scalability. Unlike classical Fischer indole syntheses, which often suffer from regioselectivity issues and tar formation with electron-rich phenols, this protocol utilizes the Leimgruber-Batcho indole synthesis for ring construction, followed by a directed C2-lithiation/cyanation strategy. This approach ensures exclusive regiocontrol and high overall yields.

Strategic Pathway Analysis

The Challenge

Direct cyanation of 4-hydroxyindole is chemically fraught due to:

-

Competing Nucleophilicity: The C3 position is inherently more nucleophilic than C2.

-

Phenolic Interference: The free hydroxyl group requires robust protection to prevent quenching of organometallic reagents.

-

Oxidation State Control: Classical Reissert synthesis yields the 2-carboxylate, requiring multiple redox adjustments to reach the nitrile.

The Solution: Modular Assembly

We employ a "Protect-Cyclize-Functionalize" strategy:

-

Core Synthesis: Leimgruber-Batcho synthesis provides the cleanest access to 4-benzyloxyindole.

-

C2-Functionalization: Directed ortho-metallation (DoM) of the N-Boc protected indole allows exclusive C2 access.

-

Cyanation: Trapping the C2-lithio species with

-toluenesulfonyl cyanide (TsCN) affords the nitrile directly, bypassing the aldehyde/oxime route.

Phase 1: Construction of the 4-Benzyloxyindole Core

The synthesis begins with 2-methyl-3-nitrophenol. The benzyl group serves as a robust protecting group that survives the harsh basic conditions of lithiation.

Reaction Scheme (DOT Visualization)

Figure 1: The Leimgruber-Batcho sequence for constructing the electron-rich indole core.

Experimental Protocol

Step 1: Benzyl Protection

-

Dissolve 2-methyl-3-nitrophenol (15.3 g, 100 mmol) in DMF (100 mL).

-

Add K₂CO₃ (20.7 g, 150 mmol) followed by benzyl bromide (14.3 mL, 120 mmol).

-

Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Pour into ice water (500 mL), filter the precipitate, wash with water, and dry to yield the benzyl ether (Quant. yield).

Step 2: Enamine Formation

-

Dissolve the benzyl ether (24.3 g, 100 mmol) in DMF (100 mL).

-

Add

-dimethylformamide dimethyl acetal (DMF-DMA) (16 mL, 120 mmol) and pyrrolidine (10 mL, 120 mmol). -

Heat to 110°C for 3 hours. The solution will turn deep red.

-

Concentrate under reduced pressure to remove volatiles. The crude red oil is used directly.

Step 3: Reductive Cyclization

-

Dissolve the crude enamine in MeOH/THF (1:1, 200 mL).

-

Add Raney Nickel (approx. 2 g slurry, washed with MeOH). Caution: Pyrophoric.

-

Add hydrazine hydrate (15 mL) dropwise at 50°C. (Alternative: Hydrogenation at 50 psi).

-

Reflux for 2 hours until gas evolution ceases.

-

Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc 8:1) to yield 4-benzyloxyindole (Yield: ~85-90%).[1]

Phase 2: Regioselective C2-Cyanation

Direct lithiation of N-H indoles is difficult. We utilize the N-Boc group to direct lithiation to the C2 position via coordination with the lithium aggregate.

Reaction Scheme (DOT Visualization)

Figure 2: Directed ortho-metallation (DoM) strategy for C2-cyanation.

Experimental Protocol

Step 1: N-Boc Protection

-

Dissolve 4-benzyloxyindole (11.1 g, 50 mmol) in acetonitrile (100 mL).

-

Add DMAP (0.6 g, 5 mmol) and di-tert-butyl dicarbonate (Boc₂O) (12.0 g, 55 mmol).

-

Stir at RT for 2 hours.

-

Evaporate solvent and recrystallize from hexane to yield N-Boc-4-benzyloxyindole (Yield: >95%).

Step 2: Lithiation and Cyanation

-

In a flame-dried flask under Argon, dissolve N-Boc-4-benzyloxyindole (3.23 g, 10 mmol) in anhydrous THF (50 mL).

-

Cool to -78°C .

-

Add

-BuLi (1.4 M in cyclohexane, 8.6 mL, 12 mmol) dropwise over 15 min. Maintain temp < -70°C. -

Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

-

Add a solution of

-toluenesulfonyl cyanide (TsCN) (2.17 g, 12 mmol) in THF (10 mL) dropwise. -

Stir at -78°C for 30 min, then allow to warm to RT.

-

Purify via column chromatography (Hexane/EtOAc 9:1).

-

Note: TsCN is preferred over Zn(CN)₂ or CuCN for lithiated species as it acts as a "CN+" source.

-

Phase 3: Global Deprotection

The final step requires removing the benzyl group and the Boc group. Standard hydrogenolysis (H₂/Pd-C) poses a risk of reducing the nitrile to an amine. Therefore, a Lewis acid-mediated deprotection is recommended.

Experimental Protocol

-

Dissolve 2-cyano-N-Boc-4-benzyloxyindole (1.0 g) in anhydrous DCM (20 mL).

-

Cool to 0°C .

-

Add BCl₃ (1M in DCM, 3.0 equiv) dropwise. (Alternatively, TFA can be used first to remove Boc, followed by BCl₃ for Benzyl, but BCl₃ often cleaves both).

-

Monitor reaction carefully. If Boc remains, treat the crude product with TFA/DCM (1:1) at RT for 30 min.

-

Quench carefully with ice water.

-

Neutralize with NaHCO₃ and extract with EtOAc.

-

Final Product: 2-cyano-4-hydroxyindole .

Summary of Quantitative Data

| Step | Transformation | Reagents | Typical Yield | Critical Parameter |

| 1 | Benzylation | BnBr, K₂CO₃ | 98% | Anhydrous DMF ensures rate. |

| 2 | Enamine Formation | DMF-DMA, Pyrrolidine | N/A (One-pot) | Removal of MeOH drives equilibrium. |

| 3 | Ring Closure | Raney Ni, NH₂NH₂ | 88% | Control temp to prevent over-reduction. |

| 4 | N-Protection | Boc₂O, DMAP | 96% | Catalytic DMAP is essential. |

| 5 | C2-Cyanation | 75-82% | Temp < -70°C prevents Boc migration. | |

| 6 | Deprotection | BCl₃ or TFA/H₂ | 85% | Avoid H₂/Pd if nitrile reduction is seen. |

References

-

Leimgruber-Batcho Indole Synthesis: Batcho, A. D., & Leimgruber, W. (1985). Organic Syntheses, 63, 214.

-

C2-Lithiation of N-Boc Indoles: Hasan, I., Marinelli, E. R., Lin, L. C., Fowler, F. W., & Levy, A. B. (1981). The Journal of Organic Chemistry, 46(1), 157-164.

-

Cyanation using TsCN: Kahne, D., & Collum, D. B. (1981). Tetrahedron Letters, 22(50), 5011-5014.

-

Synthesis of 4-Hydroxyindole Derivatives: Stoll, A., Troxler, F., Peyer, J., & Hofmann, A. (1955). Helvetica Chimica Acta, 38(6), 1452-1472.

-

Deprotection Strategies: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley.

Sources

Therapeutic Potential of Indole-2-Carbonitrile Analogs

This guide explores the medicinal chemistry and therapeutic utility of indole-2-carbonitrile analogs. Unlike the ubiquitous indole-3-carbonitriles, the C2-substituted variants represent a specialized pharmacophore designed to exploit specific binding pockets—often by displacing conserved water molecules or targeting cryptic allosteric sites.

Technical Guide for Drug Discovery & Development

The Pharmacophore: Why Indole-2-Carbonitrile?

In medicinal chemistry, the indole scaffold is "privileged," but the specific placement of the nitrile (-CN) group at the C2 position drastically alters its electronic and steric profile compared to the C3 isomer.

Electronic & Steric Rationale

-

Water Displacement & Residence Time: Recent structural studies (e.g., in Mycobacterium tuberculosis Lpd inhibitors) reveal that the linear, electron-withdrawing C2-nitrile group can penetrate deep hydrophobic pockets. Crucially, it can displace "high-energy" buried water molecules that other substituents (like halogens or methyl groups) cannot. This entropic gain often translates to significantly extended drug-target residence time .

-

Hydrogen Bond Acceptor: The sp-hybridized nitrogen of the nitrile acts as a weak but specific hydrogen bond acceptor (HBA), often interacting with backbone amides or specific residues (e.g., Trp341 in Menin) in protein-protein interaction (PPI) interfaces.

-

Metabolic Stability: The C2 position of indole is metabolically labile (prone to oxidation). Substitution with a nitrile group blocks this metabolic soft spot, enhancing the pharmacokinetic (PK) profile.

Therapeutic Case Studies

Case Study A: Anti-Tuberculosis (Lpd Inhibitors)

Target: Lipoamide Dehydrogenase (Lpd) of Mycobacterium tuberculosis (Mtb). Mechanism: A 2024 breakthrough demonstrated the progression from an indazole scaffold to a 2-cyanoindole scaffold.[1][2]

-

Key Insight: The transition to 2-cyanoindole resulted in the displacement of a structural water molecule deep in the binding channel.[2]

-

Outcome: This modification did not just improve IC50; it extended the residence time of the inhibitor on the enzyme from minutes to hours. This slow dissociation rate is critical for in vivo efficacy against Mtb, which often resides in hard-to-reach granulomas.

Case Study B: Oncology (Menin-MLL Inhibition)

Target: Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Mechanism: Small molecule inhibitors block the interaction between Menin and the MLL fusion protein, a driver in acute leukemias.

-

Key Insight: The 2-cyanoindole moiety (e.g., in compounds like MI-136) extends beyond the P13 pocket. The nitrile nitrogen forms a critical hydrogen bond with the indole N-H of Trp341 on Menin.

-

Outcome: High potency (low nanomolar

) and significant suppression of leukemogenic gene expression (e.g., HOXA9, MEIS1).

Data Summary: Key Analogs

| Compound ID | Target | Core Scaffold | Key Interaction (C2-CN) | Activity / Potency | Ref |

| Cmpd 19 | Mtb Lpd | 2-Cyanoindole | Displaces buried H2O | Residence Time > 2h | [1] |

| MI-136 | Menin-MLL | 2-Cyanoindole | H-bond w/ Trp341 | IC50: 31 nM | [2] |

| Indopy-1 | HIV-1 RT | Indolopyridone* | Allosteric pocket binding | EC50: ~20 nM | [3] |

*Note: Indopy-1 contains a nitrile on a fused system, functionally analogous in electronic demand.

Synthetic Pathways[3][4][5][6]

Constructing the indole-2-carbonitrile core requires bypassing the natural tendency of indoles to react at C3.

Pathway A: The "Click" Nitrile Synthesis (From Aldehydes)

A modern, high-yielding approach converts indole-2-carbaldehydes directly to nitriles using an aminoazanium reagent. This avoids harsh dehydration conditions.

Pathway B: Cross-Coupling via 3-Iodo Intermediates

For generating diversity at the C3 position (critical for SAR), a stepwise iodination followed by cross-coupling is preferred.

Caption: Synthesis workflow prioritizing the C3-iodination route for maximal derivative diversity.

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-1H-indole-2-carbonitrile

A versatile intermediate for library generation.

-

Reagents: 1H-indole-2-carbonitrile (1.0 eq), KOH (3.6 eq), Iodine (

, 1.0 eq), DMF (anhydrous). -

Procedure:

-

Dissolve 1H-indole-2-carbonitrile in DMF.

-

Add KOH pellets in small portions at room temperature (RT). Stir for 30 min.

-

Cool the mixture to 0°C.

-

Add solution of

in DMF dropwise. -

Allow to warm to RT and stir for 4 hours.

-

Quench: Pour into mixture of water and sat. aq.

. -

Isolation: Filter the white precipitate, wash with water, and dry under vacuum.

-

-

Validation:

C NMR should show C-I peak shift (approx. 70-75 ppm) and retention of the nitrile peak (~114 ppm).

Protocol 2: Residence Time Determination (Jump Dilution Method)

Essential for validating the "water displacement" hypothesis in Lpd inhibitors.

-

Incubation: Incubate Enzyme (Lpd, 100 nM) with Inhibitor (10x IC50 concentration) for 1 hour to reach equilibrium.

-

Dilution: Rapidly dilute the mixture 100-fold into buffer containing the substrate (dihydrolipoamide) and NAD+.

-

Measurement: Monitor NADH production (absorbance at 340 nm) continuously.

-

Analysis:

-

Control (no inhibitor) shows linear progress.

-

Inhibitor samples show a curvilinear "recovery" phase.

-

Fit the recovery curve to:

. -

Calculate residence time (

) as

-

Mechanistic Visualization

The following diagram illustrates the structural logic behind the potency of 2-cyanoindole analogs in the Menin-MLL system.

Caption: Binding mode of 2-cyanoindole inhibitors in the Menin pocket, highlighting the critical nitrile-Trp341 interaction.

References

-

Indazole to 2-Cyanoindole Scaffold Progression for Mycobacterial Lipoamide Dehydrogenase Inhibitors Achieves Extended Target Residence Time and Improved Antibacterial Activity. Angewandte Chemie International Edition, 2024.[1][2] Link

-

Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). Journal of Medicinal Chemistry, 2016. Link

-

Indolopyridones Inhibit Human Immunodeficiency Virus Reverse Transcriptase with a Novel Mechanism of Action. Journal of Virology, 2008. Link

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 2021. Link

Sources

Technical Deep Dive: 4-Substituted Indole-2-Carbonitriles

The following technical guide details the synthesis, reactivity, and medicinal chemistry of 4-substituted indole-2-carbonitriles.

Executive Summary

The 4-substituted indole-2-carbonitrile scaffold represents a privileged pharmacophore in modern drug discovery. Unlike the more common 3-substituted or 5-substituted isomers, the 4-substitution pattern introduces unique steric and electronic constraints that critically influence the binding affinity and metabolic stability of the indole core. This guide dissects the synthetic pathways, chemical reactivity, and therapeutic utility of this specific motif, providing researchers with actionable protocols for laboratory implementation.

Key Structural Features[1][2][3][4]

-

C2-Nitrile (CN): Acts as a robust hydrogen bond acceptor, a metabolic "handle" for further functionalization (e.g., to tetrazoles or amides), and lowers the HOMO energy of the indole ring, increasing oxidative stability.

-

C4-Substituent: Creates a "peri-like" steric interaction with the C3 position. This is critical for locking conformation in protein binding pockets (e.g., Androgen Receptor) and blocking metabolic hydroxylation at the typically labile C4/C5 positions.

Synthetic Architectures

We categorize synthesis into Classical Cyclization (constructing the ring) and Modern Functionalization (installing the nitrile).

Pathway A: Modified Reissert-Henze Synthesis (Ring Construction)

This is the most reliable method for generating 4-substituted indoles de novo, avoiding the regioselectivity issues of electrophilic aromatic substitution.

Mechanism Logic:

-

Condensation: A 2-methyl-3-substituted-nitrobenzene condenses with diethyl oxalate. The C4-substituent in the final indole originates from the substituent ortho to the nitro group in the starting material.

-

Reductive Cyclization: Zinc/Acetic acid reduces the nitro group to an amine, which spontaneously cyclizes with the

-keto ester. -

Functional Group Interconversion (FGI): The resulting ethyl ester is hydrolyzed to the acid, converted to the primary amide, and dehydrated to the nitrile.

Caption: Figure 1. Modified Reissert-Henze pathway for regiospecific construction of the 4-substituted indole core.

Pathway B: Palladium-Catalyzed C-H Cyanation (Late-Stage)

Ideal for diversifying an existing library of 4-substituted indoles. This route utilizes a 2-halogenated precursor or direct C-H activation.

-

Precursor: 4-Substituted Indole.[1]

-

Activation: C2-Lithiation (using

-BuLi/CO -

Cyanation: Pd-catalyzed exchange using non-toxic cyanide sources like K

[Fe(CN)

Reaction Matrix: Cyanation Conditions

| Method | Catalyst System | Cyanide Source | Solvent/Temp | Yield | Notes |

| Classical | CuCN (Rosenmund-von Braun) | CuCN | DMF / 150°C | 40-60% | Harsh; difficult workup. |

| Modern Pd | Pd(OAc) | Zn(CN) | DMA / 120°C | 75-90% | High tolerance for C4-halides. |

| Green | Pd(OAc) | K | DMSO / 130°C | 65-80% | Direct C-H activation; avoids C2-halo step. |

Experimental Protocols

Protocol 1: Dehydration of 4-Chloroindole-2-carboxamide to Nitrile

This protocol assumes the precursor amide has been synthesized via the Reissert route.

Reagents:

-

4-Chloroindole-2-carboxamide (1.0 equiv)

-

Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

-

Triethylamine (Et

N) (3.0 equiv) -

Dichloromethane (DCM) (anhydrous)

Workflow:

-

Dissolution: Suspend 4-chloroindole-2-carboxamide (10 mmol) in anhydrous DCM (50 mL) under N

atmosphere. Cool to 0°C. -

Base Addition: Add Et

N (30 mmol) dropwise. The suspension may clear as the amine salt forms. -

Dehydration: Add TFAA (12 mmol) dropwise over 15 minutes, maintaining temperature < 5°C.

-

Mechanistic Note: TFAA activates the amide oxygen, forming a trifluoroacetate intermediate which undergoes E2 elimination driven by the base.

-

-

Monitoring: Warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The nitrile typically runs much faster (higher R

) than the amide. -

Workup: Quench with sat. NaHCO

(50 mL). Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with brine, dry over Na -

Purification: Recrystallize from EtOH or flash chromatography (SiO

, 0-10% EtOAc/Hexane).

Validation:

-

IR: Look for the characteristic sharp nitrile stretch (

) at ~2220-2240 cm - C NMR: Distinct quaternary carbon signal at ~114 ppm (CN).

Medicinal Chemistry & SAR Logic

The 4-substituted indole-2-carbonitrile is not merely a scaffold but a "molecular switch."

Structural-Activity Relationship (SAR)

-

Metabolic Blocking: The C4 position is a primary site for cytochrome P450 oxidation in simple indoles. Substitution (Cl, F, Me, OMe) at C4 blocks this pathway, extending half-life (

). -

Electronic Tuning:

-

4-F/Cl (EWG): Pulls electron density from the indole nitrogen, increasing acidity (lower pKa). This can strengthen H-bond donor capability of the N-H to receptor targets.

-

4-OMe (EDG): Increases electron density, making the ring more susceptible to oxidative metabolism but potentially enhancing cation-

interactions.

-

-

The "Peri" Effect: A substituent at C4 sterically crowds the C3 position. If a drug design requires a substituent at C3, a C4-group will force the C3-group out of planarity, creating a twisted conformation often required for selectivity (e.g., in kinase inhibitors).

Caption: Figure 2. Pharmacological logic of the 4-substituted indole-2-carbonitrile scaffold in major therapeutic areas.

Case Study: Androgen Receptor (AR) Antagonists

Research indicates that 4-substituted indole-carbonitriles can mimic the A/B ring systems of steroidal androgens. The nitrile mimics the 3-ketone of testosterone, while the 4-substituent (often Cl or CF

References

-

Reissert Indole Synthesis (Classic Mechanism): Reissert, A. "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole."[1] Berichte der deutschen chemischen Gesellschaft, 1897.[1] Link

-

Palladium-Catalyzed Cyanation (Modern Protocol): Zeidan, N., et al. "Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines."[4] Organic Letters, 2017.[4] Link[4]

-

Direct C-H Cyanation: Yan, G., et al. "Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]."[2] The Journal of Organic Chemistry, 2010. Link

-

Biological Evaluation (Diabetes): Solangi, M., et al. "Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus."[5][6][7] Future Medicinal Chemistry, 2023.[6] Link

-

AR Modulator Context: Dalton, J. T., et al. "1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile derivatives as potent and tissue selective androgen receptor modulators." Journal of Medicinal Chemistry, 2014. Link(Note: Cited for SAR context on 4-CN/substituted indoles).

Sources

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.pku.edu.cn [chem.pku.edu.cn]

- 3. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines [organic-chemistry.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide & Safety Data Sheet: 4-Hydroxy-1H-indole-2-carbonitrile

[1][2]

Part 1: Chemical Identity & Technical Specifications[1][3]

Compound Name: 4-Hydroxy-1H-indole-2-carbonitrile CAS Number: 106469-57-2 Synonyms: 2-Cyano-4-hydroxyindole; 4-Hydroxyindole-2-carbonitrile Molecular Formula: C₉H₆N₂O Molecular Weight: 158.16 g/mol [1][2][4]

Physical Properties (Experimental & Predicted)

| Property | Specification | Note |

| Appearance | Off-white to pale yellow solid | Darkens upon oxidation (air/light sensitive).[1][2] |

| Melting Point | >180°C (Predicted) | Analogous 2-cyanoindoles typically melt >150°C. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water; soluble in polar organic solvents.[1][2][3] |

| pKa | ~9.5 (Phenolic OH) | Acidic proton at C4-OH; Indole NH pKa ~16.[1][2][3] |

Part 2: Hazard Identification (GHS Classification)[1][2][3]

Note: Specific toxicological data for this exact CAS is limited.[1][3] The classification below is derived from the functional group equivalents (hydroxyindoles and aromatic nitriles) following the Precautionary Principle.

GHS Label Elements

Signal Word: WARNING

Hazard Pictograms:

Hazard Statements

-

H302: Harmful if swallowed (Nitrile functionality).[1][2][3]

-

H315: Causes skin irritation (Phenolic/Indole nature).[1][2][3]

Precautionary Statements

Part 3: Handling, Storage, and Stability (The Researcher's Protocol)

The Mechanism of Instability

Researchers often underestimate the instability of hydroxyindoles.[1][3] The electron-rich indole ring, combined with the electron-donating hydroxy group at position 4, makes this compound susceptible to oxidative coupling and polymerization .[1][2]

-

Oxidation: Exposure to air converts the hydroxyindole into quinone-imine type intermediates, leading to dark brown/black tar formation.[1][3]

-

Light Sensitivity: UV light accelerates the formation of radical species at the C3 position.[3]

Standard Operating Procedure (SOP)

To maintain purity (>98%) for biological assays, follow this strict protocol:

-

Inert Atmosphere: Always handle the solid under Argon or Nitrogen.[1][3]

-

Solvent Selection: Degas all solvents (DMSO, DMF) before dissolving the compound to prevent immediate oxidation in solution.[1][2][3]

-

Storage: Store solid at -20°C in a desiccator. Solutions in DMSO should be used immediately or frozen at -80°C; do not store solutions at room temperature.[1][2][3]

Emergency Response Logic

The following diagram outlines the decision logic for exposure incidents, prioritizing the nitrile hazard component.

Figure 1: Emergency response workflow emphasizing immediate decontamination and respiratory support.

Part 4: Synthesis & Applications in Drug Discovery[1][3]

Structural Significance

4-Hydroxy-1H-indole-2-carbonitrile serves as a "privileged scaffold."[1][2] The C2-nitrile provides a versatile handle for heterocycle formation (e.g., tetrazoles, amidines), while the C4-hydroxyl allows for ether linkages common in beta-blockers and kinase inhibitors.[1][2][3]

Synthetic Context

This compound is typically accessed via two primary routes.[1][3][5] Understanding these helps in troubleshooting impurities:

-

From 4-Hydroxyindole: Direct cyanation at C2 (often requires N-protection and lithiation).[1][2][3]

-

Cyclization Strategy: Condensation of 1,3-cyclohexanedione with specific nitrogen sources, followed by aromatization.[1][2][3]

Figure 2: Retrosynthetic analysis showing the two primary access routes and downstream utility.

Part 5: Toxicological Information[1][3]

-

Acute Toxicity: No specific LD50 data exists for CAS 106469-57-2.[1][2]

-

Carcinogenicity: Indoles are generally not carcinogenic, but metabolic activation of the nitrile group can release cyanide ions in vivo, though this is sterically hindered in aromatic nitriles.[1][2][3]

-

Chronic Effects: Repeated exposure may cause sensitization due to the reactive phenolic moiety.[1][3]

References

-

Pharmaffiliates. (2025). 4-Hydroxy-1H-indole-2-carbonitrile Product Data. Retrieved from [1][2][3]

-

Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: 4-Hydroxyindole. Retrieved from [1][2][3]

-

PubChem. (2025).[1][2][3][6][7] 1H-indole-2-carbonitrile Compound Summary. National Library of Medicine.[1][3] Retrieved from [1][2][3]

-

Bednarski, M., et al. (2016).[1][2][3] Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie. Retrieved from [1][2][3]

-

Thermo Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: Indole-5-carbonitrile. Retrieved from [1][2][3]

Sources

- 1. PubChemLite - 2-(2-hydroxypropan-2-yl)-1h-indole-6-carbonitrile (C12H12N2O) [pubchemlite.lcsb.uni.lu]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 6. 1H-indole-2-carbonitrile | C9H6N2 | CID 3787599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

High-Yield Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile: A Detailed Protocol and Mechanistic Overview

Abstract

The 4-hydroxyindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The addition of a carbonitrile at the C2 position provides a versatile synthetic handle for further molecular elaboration, making 4-hydroxy-1H-indole-2-carbonitrile a highly valuable intermediate in drug discovery. This application note details a robust and high-yielding four-step synthetic route starting from commercially available 4-hydroxyindole. The strategy hinges on a judicious choice of orthogonal protecting groups to enable a highly regioselective C2-lithiation and subsequent cyanation. Each step is explained with mechanistic rationale, providing researchers with a reliable and scalable protocol for accessing this key building block.

Introduction and Strategic Rationale

The synthesis of polysubstituted indoles is a central theme in modern organic chemistry. Specifically, accessing the 4-hydroxyindole core can be challenging due to the relative inertness of the C4 position compared to other sites on the indole nucleus.[1] Furthermore, direct functionalization of the C2 position often requires overcoming the intrinsic reactivity of the C3 position.

Traditional methods for indole synthesis, such as the Fischer or Bischler-Möhlau reactions, can be effective but may require harsh conditions or multi-step preparation of regioselectively functionalized precursors.[1][2][3] An alternative and often more efficient approach is the post-functionalization of a pre-formed indole core.

The strategy outlined herein addresses the key challenges of regioselectivity by employing a directed ortho-metalation (DoM) approach. The workflow is designed to be logical, scalable, and high-yielding, following the sequence of protection, selective functionalization, and deprotection.

The core tenets of this synthetic strategy are:

-

Orthogonal Protection: The acidic phenolic (4-OH) and indolic (N-H) protons must be protected to prevent interference with the organometallic chemistry. A benzyl (Bn) ether is chosen for the hydroxyl group, and a triisopropylsilyl (TIPS) group for the indole nitrogen. These groups are selected for their stability under basic/nucleophilic conditions and their distinct, non-interfering deprotection methods (hydrogenolysis for Bn, fluoride-mediated cleavage for TIPS).

-

Directed C2-Lithiation: The bulky TIPS group on the indole nitrogen effectively blocks the C7 position and sterically directs deprotonation by a strong base (e.g., tert-butyllithium) to the C2 position, which is electronically activated by the nitrogen atom. This step is critical for achieving high regioselectivity.

-

Efficient Cyanation: The resulting C2-lithiated indole is a potent nucleophile that can be quenched with an electrophilic cyanating agent to install the desired carbonitrile group.

-

Global Deprotection: The final step involves the sequential or one-pot removal of both protecting groups to unveil the target molecule, 4-hydroxy-1H-indole-2-carbonitrile.

This strategic approach provides a clear and reliable pathway, minimizing the formation of isomeric byproducts and ensuring a high overall yield.

Overall Synthetic Workflow

The four-step synthesis is visualized in the diagram below. The process begins with the protection of 4-hydroxyindole and proceeds through a directed lithiation/cyanation step, concluding with the removal of the protecting groups to yield the final product.

Caption: Overall synthetic route for 4-hydroxy-1H-indole-2-carbonitrile.

Detailed Experimental Protocols

Safety Precaution: Organolithium reagents such as tert-butyllithium are extremely pyrophoric and react violently with water. All reactions involving these reagents must be conducted under a strict inert atmosphere (Nitrogen or Argon) in oven-dried glassware. Always use proper personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

Materials and Reagents

| Reagent | CAS No. | Mol. Weight | Purpose |

| 4-Hydroxyindole | 2380-94-1 | 133.15 | Starting Material |

| Benzyl Bromide (BnBr) | 100-39-0 | 171.04 | Protecting Agent |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |

| Sodium Hydride (NaH), 60% disp. | 7646-69-7 | 24.00 | Base |

| Triisopropylsilyl Chloride (TIPSCl) | 13154-24-0 | 192.82 | Protecting Agent |

| tert-Butyllithium (t-BuLi), 1.7 M | 917-93-1 | 64.12 | Lithiating Agent |

| N-Cyanobenzensulfonamide | 67951-68-6 | 182.20 | Cyanating Agent |

| Palladium on Carbon (Pd/C), 10% | 7440-05-3 | - | Hydrogenolysis Catalyst |

| Tetrabutylammonium Fluoride (TBAF) | 429-41-4 | 261.47 | Deprotecting Agent |

| Anhydrous Solvents (THF, Acetone) | - | - | Reaction Media |

Step 1: Synthesis of 4-Benzyloxy-1H-indole

-

Rationale: The acidic phenolic proton is protected as a benzyl ether to prevent it from quenching the organolithium reagent in a subsequent step. This reaction proceeds via a standard Williamson ether synthesis.

-

Procedure:

-

To a round-bottom flask, add 4-hydroxyindole (10.0 g, 75.1 mmol), anhydrous potassium carbonate (20.8 g, 150.2 mmol), and 250 mL of anhydrous acetone.

-

Stir the suspension vigorously. Add benzyl bromide (10.7 mL, 90.1 mmol) dropwise at room temperature.

-

Attach a reflux condenser and heat the mixture to reflux for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the crude residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford 4-benzyloxy-1H-indole as a white to pale yellow solid.

-

Step 2: Synthesis of 4-Benzyloxy-1-(triisopropylsilyl)-1H-indole

-

Rationale: The N-H proton is protected with a bulky TIPS group. This group not only prevents N-deprotonation but also serves as a crucial directing group, sterically hindering the C7 position and promoting lithiation at C2.

-

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.1 g, 52.5 mmol, pre-washed with hexane) and 100 mL of anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-benzyloxy-1H-indole (10.4 g, 46.6 mmol) in 50 mL of anhydrous THF via a dropping funnel. Effervescence (H₂ gas) will be observed.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour until the solution becomes clear.

-

Cool the solution back to 0 °C and add triisopropylsilyl chloride (11.0 mL, 51.3 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

The crude product is typically of high purity and can often be used directly in the next step. If necessary, purify by flash chromatography (eluent: hexane).

-

Step 3: Synthesis of 4-Benzyloxy-1-(triisopropylsilyl)-1H-indole-2-carbonitrile

-

Rationale: This is the key functionalization step. tert-Butyllithium, a strong, non-nucleophilic base, selectively removes the proton at the C2 position, directed by the N-TIPS group. The resulting aryllithium species is then trapped by the electrophilic cyanating agent.

-

Procedure:

-

Dissolve 4-benzyloxy-1-(triisopropylsilyl)-1H-indole (15.0 g, 39.5 mmol) in 200 mL of anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add tert-butyllithium (1.7 M in pentane, 25.6 mL, 43.5 mmol) dropwise over 20 minutes, maintaining the temperature below -70 °C. The solution will typically turn a deep color.

-

Stir the mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve N-cyanobenzensulfonamide (8.6 g, 47.4 mmol) in 50 mL of anhydrous THF and cool to -78 °C.

-

Transfer the solution of the lithiated indole into the cyanating agent solution via cannula while maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired C2-cyanated product.

-

Step 4: Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile

-

Rationale: A two-stage deprotection is required. First, the benzyl ether is cleaved via palladium-catalyzed hydrogenolysis. This method is chosen for its mildness and efficiency. Subsequently, the N-TIPS group is removed by a fluoride source like TBAF.

-

Procedure:

-

Dissolve the product from Step 3 (e.g., 12.0 g, 29.5 mmol) in a 1:1 mixture of methanol and THF (200 mL).

-

Carefully add 10% Pd/C (1.2 g, 10% w/w) to the solution.

-

Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Stir the reaction vigorously for 8-12 hours. Monitor the removal of the benzyl group by TLC.

-

Once the hydrogenolysis is complete, filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate. The intermediate N-TIPS-4-hydroxyindole-2-carbonitrile can be isolated or used directly.

-

Dissolve the crude residue in THF (150 mL) and cool to 0 °C.

-

Add TBAF (1.0 M solution in THF, 35.4 mL, 35.4 mmol) dropwise.

-

Stir at room temperature for 2 hours, monitoring the removal of the TIPS group by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the final product by flash column chromatography (eluent: dichloromethane/methanol gradient) to afford 4-hydroxy-1H-indole-2-carbonitrile as a solid.

-

Results and Expected Yields

This synthetic route is designed for high efficiency at each step, leading to a good overall yield of the target compound.

| Step | Product | Expected Yield | Physical Appearance |

| 1 | 4-Benzyloxy-1H-indole | 90-95% | White to pale yellow solid |

| 2 | 4-Benzyloxy-1-TIPS-indole | >95% | Colorless oil or low-melting solid |

| 3 | 4-Benzyloxy-1-TIPS-indole-2-carbonitrile | 75-85% | Solid |

| 4 | 4-Hydroxy-1H-indole-2-carbonitrile | 85-90% | Off-white to tan solid |

| Overall | ~55-65% |

Characterization Data (Expected):

-

¹H NMR (400 MHz, DMSO-d₆): δ ~12.0 (br s, 1H, NH), ~10.0 (s, 1H, OH), ~7.3-6.5 (m, 4H, Ar-H).

-

¹³C NMR (100 MHz, DMSO-d₆): Resonances expected for indole carbons, with the C4 bearing the hydroxyl group shifted downfield, and the C2 and CN carbons appearing at characteristic chemical shifts.[4][5]

-

HRMS (ESI): Calculated for C₉H₆N₂O [M+H]⁺, found within ±5 ppm.

Conclusion

This application note provides a comprehensive and reliable protocol for the high-yield synthesis of 4-hydroxy-1H-indole-2-carbonitrile. By employing a robust protection-functionalization-deprotection strategy centered on a highly regioselective directed lithiation, this method overcomes common challenges associated with indole synthesis. The detailed, step-by-step instructions and mechanistic rationale offer researchers in medicinal chemistry and drug development a clear and scalable path to obtaining this valuable synthetic intermediate.

References

- A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step. Journal of the Indian Chemical Society. [URL: https://www.researchgate.

- Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Organic Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10393962/]

- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019183/]

- A New Synthesis of 4-Hydroxyindole. SCIENTIA SINICA. [URL: https://www.semanticscholar.org/paper/A-New-Synthesis-of-4-Hydroxyindole-Hsing/482703816a394c5025a176214210452331c19b49]

- Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Journal of Interdisciplinary Sciences. [URL: https://www.tandfonline.com/doi/full/10.1080/23311886.2024.2379361]

- Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu(II) and Fe(III) ions. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra17765a]

- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta. [URL: https://www.researchgate.net/publication/360000213_Synthesis_of_4-hydroxy_and_6-hydroxyindoles_a_renaissance_of_the_Bischler_reaction]

- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222271/]

- Sandmeyer reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]

- Recent Advances in the Construction of Indole Scaffolds. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/recent-advances-in-the-construction-of-indole-scaffolds.pdf]

- Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences. [URL: https://actascientific.com/ASMS/pdf/ASMS-06-1365.pdf]

- What is a Sandmeyer reaction?. Quora. [URL: https://www.quora.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. [URL: https://www.researchgate.net/publication/360000213_Synthesis_of_4-hydroxy_and_6-hydroxyindoles_a_renaissance_of_the_Bischler_reaction]

- Sandmeyer Reaction. Chem-Station. [URL: https://www.chem-station.

- Method for synthesizing 4-hydroxyindole. Google Patents. [URL: https://patents.google.

- Custom Cyanation Process Services. BOC Sciences. [URL: https://www.bocsci.